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Compound of Interest

trans-4-

Compound Name: Aminocyclohexanemethanol
hydrochloride

CAS No.: 61367-22-4

Cat. No.: B3021903

Get Quote

Technical Guide: trans-4-

Aminocyclohexanemethanol Hydrochloride

A Rigid, Saturated Bifunctional Scaffold for Drug
Discovery

CAS: 50910-54-8 (HCl salt) / 1467-84-1 (Free Base) Molecular Formula: C

H
NO

HCI Molecular Weight: 165.66 g/mol (HCI salt)

Executive Summary & Chemical Identity
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trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional aliphatic building block
characterized by a cyclohexane ring bearing a primary amine and a hydroxymethyl group in a
trans-1,4-configuration. Unlike its aromatic counterparts (e.g., 4-aminobenzyl alcohol), this
saturated scaffold offers high Fsp

character, improved aqueous solubility, and distinct vector alignment due to its chair
conformation.

It is distinct from Tranexamic acid (which possesses a carboxylic acid) and trans-4-
aminocyclohexanol (where the hydroxyl is directly attached to the ring). Its primary utility lies in
its ability to serve as a rigid spacer that extends a pharmacophore while maintaining specific
stereochemical orientation.

Stereochemical Importance

In the trans isomer, both the amino group (at C4) and the hydroxymethyl group (at C1) typically
adopt an equatorial-equatorial orientation in the lowest energy chair conformation. This rigidity
IS crucial for:

» Vector Definition: Fixing the distance and angle between the amine and the alcohol handles.

o Metabolic Stability: Reducing susceptibility to oxidative metabolism compared to phenyl
rings.

o Solubility: Lowering logP values relative to aromatic bioisosteres.

Medicinal Chemistry Applications
Bioisosteric Replacement & Linker Design

The cyclohexane ring is a classic bioisostere for the phenyl ring. Replacing a 1,4-disubstituted
phenyl ring with trans-1,4-cyclohexylene can improve the physicochemical profile of a drug
candidate without significantly altering the binding mode.

o PROTAC Linkers: The diametric functional handles (amine and alcohol) allow for orthogonal
functionalization. The alcohol can be converted to a leaving group (mesylate/tosylate) for
alkylation, while the amine can participate in amide coupling or reductive amination.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3021903/docs?utm_src=pdf-body#trans-4-aminocyclohexanemethanol-hydrochloride-potential-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Peptidomimetics: The scaffold mimics the spatial arrangement of extended peptide chains,
serving as a non-hydrolyzable spacer.

Targeted Inhibitor Classes

Recent literature and patent filings highlight the utility of this scaffold in specific therapeutic

areas:.

o TrkA Kinase Inhibitors: Used as a core motif to link the hinge-binding region with solvent-
exposed solubilizing groups. The saturated ring provides a "kink" that can optimize fit within
the ATP-binding pocket or allosteric sites.

» V1A Receptor Antagonists: Employed to construct orally bioavailable antagonists.[1] The
amino group often interacts with aspartate residues in GPCR transmembrane domains, while
the hydroxymethyl arm extends to capture additional hydrogen bonding interactions.

o LSD1 Inhibitors: utilized in the synthesis of lysine-specific demethylase 1 inhibitors, where
the amine mimics the lysine substrate.

Synthetic Protocols & Methodologies
Synthesis of the Core Scaffold

If not purchased commercially, the molecule is typically synthesized via the reduction of trans-
4-aminocyclohexanecarboxylic acid esters.

Protocol: Reduction of Methyl trans-4-(Boc-amino)cyclohexanecarboxylate Note: This protocol
yields the Boc-protected intermediate, which is then deprotected to the HCI salt.

» Reagents: Methyl trans-4-(Boc-amino)cyclohexanecarboxylate (1.0 eq), LiAIH

(1.2 eq), Anhydrous THF.

e Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.
e Procedure:

o Suspend LiAIH
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in dry THF at 0°C.
o Add the ester dropwise (dissolved in THF) maintaining internal temp <10°C.
o Warm to Room Temperature (RT) and stir for 12—16 hours.
o Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAIH
), then 15% NaOH (1 mL per g), then water (3 mL per g).

o Filter the granular precipitate through Celite.

o Concentrate filtrate to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2][3]

o Deprotection: Treat with 4M HCI in Dioxane to yield trans-4-Aminocyclohexanemethanol
hydrochloride.

Orthogonal Functionalization Workflow

The following diagram illustrates the logical flow for selectively reacting the amine or alcohol.

‘ trans-4-Aminocyclohexanemethanol HCI

TFA/HCI (D | Target Molecule
lgll (Linker/Scaffold)

Click to download full resolution via product page

Caption: Workflow for orthogonal functionalization. The amine is typically protected first to allow
modification of the hydroxymethyl group.

Quantitative Physicochemical Profile

The following table compares trans-4-Aminocyclohexanemethanol HCI with its aromatic and
non-extended analogs.
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trans-4-

4-Aminobenzyl

trans-4-

Property Aminocyclohexane Aminocyclohexano
Alcohol
methanol I
sp sp sp
Hybridization
(Saturated) (Aromatic) (Saturated)
Rigid Chair . :
Geometry ] Planar Rigid Chair
(Equatorial)

Linker Length

Extended (~6.5 A N-
to-0)

Planar (~5.8 A N-to-
0)

Short (~5.0 A N-to-O)

Solubility High (Water/MeOH) Moderate High
o Low (No aromatic High (Quinone
Metabolic Risk ] ) ] Low
hydroxylation) methide formation)
Basicity (pKa) ~10.5 (Primary Amine)  ~4.5 (Aniline) ~10.5

Data derived from standard physicochemical consensus for cyclohexylamines vs anilines.

Safety & Handling

Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume

hood) is mandatory.

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which

may oxidize the alcohol to the aldehyde/acid or the amine to the N-oxide.
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(Protocol adapted from tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate synthesis).
Link

* V1A Receptor Antagonists:W02016160617 - Preparation of substituted cyclohexylamines as
V1la receptor antagonists.

* Physicochemical Properties:trans-4-Aminocyclohexanemethanol hydrochloride Product
Data. Accela ChemBio / Sigma-Aldrich Technical Sheets. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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